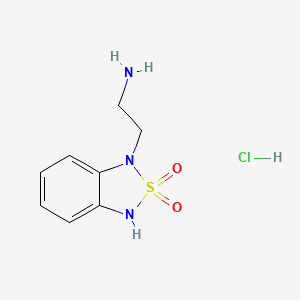

1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-aminoethylamine with benzothiadiazole derivatives under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound has been utilized in the synthesis of various therapeutic agents.

- Example : It is involved in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD), which shows promise as a therapeutic agent. The synthesis process involves complex reactions that leverage the compound's functional groups to create bioactive molecules.

Regenerative Medicine

1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride plays a crucial role in developing hydrogels for tissue engineering.

- Case Study : A study demonstrated its use in creating a crosslinkable maleimide-modified hyaluronic acid and gelatin hydrogel delivery system. This system was characterized through rheological studies, swelling assays, and protein release tests, indicating its potential for regenerative applications.

Chemical Synthesis

The compound serves as a versatile scaffold for synthesizing various complex molecules.

- Methodology : It can undergo typical aromatic reactions such as nitration and chlorination due to the presence of the benzothiadiazole moiety. This property allows it to be used in multi-step synthetic pathways to develop new materials and compounds.

Comparative Table of Applications

| Application Field | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Research | Synthesis of NPCMD | Potential therapeutic applications identified |

| Regenerative Medicine | Hydrogel for tissue engineering | Effective in protein release and barrier function |

| Chemical Synthesis | Scaffold for complex molecule synthesis | Versatile reactions leading to functionalized compounds |

Insights from Case Studies

-

Regenerative Medicine Study :

- Researchers synthesized a hydrogel using this compound which showed enhanced mechanical properties and biocompatibility. The hydrogel facilitated controlled drug release and supported cell adhesion and proliferation.

-

Pharmaceutical Development :

- In the preparation of NPCMD, the incorporation of this compound led to improved stability and efficacy in targeted drug delivery systems, highlighting its role in enhancing therapeutic profiles.

Mecanismo De Acción

The mechanism by which 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, altering metabolic pathways.

Receptors: It can bind to receptors, triggering signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

1-(2-Aminoethyl)piperazine: A compound with a similar structure but different functional groups.

2-Maleimidoethylamine hydrochloride: Another compound with comparable reactivity and applications.

Uniqueness: 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride stands out due to its specific structural features and reactivity profile, making it distinct from other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Actividad Biológica

1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₂ClN₃O₂S

- Molecular Weight : 249.72 g/mol

- CAS Number : 1607276-71-0

The presence of the benzothiadiazole core in its structure is significant for its biological activity, as this moiety is known to interact with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of benzothiadiazole derivatives with aminoethyl groups. The hydrochloride form enhances solubility and stability, making it suitable for biological applications.

Anticancer Properties

Recent studies indicate that derivatives of benzothiadiazole exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines.

| Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| KC12 | FOXM1 Inhibition | 6.13 | MDA-MB-231 |

| KC21 | FOXM1 Inhibition | 10.77 | MDA-MB-231 |

| KC30 | FOXM1 Inhibition | 12.86 | MDA-MB-231 |

| FDI-6 | FOXM1 Inhibition | 20.79 | MDA-MB-231 |

These findings suggest that the compound may hold promise as a therapeutic agent in targeting oncogenic pathways in breast cancer.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. For example:

- Inhibition of ADP phosphorylation and Ca²+ transport in mitochondria has been observed with related benzothiadiazole compounds .

- Molecular docking studies indicate that these compounds can bind to critical sites on proteins involved in cancer progression .

Applications in Regenerative Medicine

The compound has also been explored in regenerative medicine contexts. It is utilized in the synthesis of hydrogels for drug delivery systems:

- Application Summary : Used in creating crosslinkable Maleimide-modified hyaluronic acid and gelatin hydrogels.

- Methods : Characterized through rheological properties and protein release assays.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on FOXM1 Inhibitors : A comprehensive study demonstrated that novel benzothiadiazole derivatives significantly inhibited FOXM1 in vitro with promising IC50 values compared to existing inhibitors .

- Antimicrobial Activity : Benzothiadiazole derivatives have shown broad-spectrum antimicrobial properties against various pathogens, indicating potential for therapeutic applications beyond oncology .

Propiedades

IUPAC Name |

2-(2,2-dioxo-1H-2λ6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.ClH/c9-5-6-11-8-4-2-1-3-7(8)10-14(11,12)13;/h1-4,10H,5-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODASJXENAYLLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NS(=O)(=O)N2CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607276-71-0 |

Source

|

| Record name | 1-(2-aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.